molecular formula C10H11FN4O3S B11842476 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione

9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione

Cat. No.: B11842476
M. Wt: 286.29 g/mol
InChI Key: DLUISRTUOLPTJY-GQTRHBFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione is a fluorinated nucleoside analog characterized by:

  • A purine scaffold substituted with a thione (-S) group at position 4.
  • A β-D-ribofuranose sugar moiety modified with a 3-fluoro group, a 4-hydroxyl group, and a hydroxymethyl group at position 5.
  • Stereochemical specificity at positions 2R, 3S, 4R, and 5R, critical for biological activity and molecular interactions.

This compound is structurally related to antiviral and anticancer nucleosides, where fluorine substitutions often enhance metabolic stability and target binding .

Properties

Molecular Formula

C10H11FN4O3S

Molecular Weight

286.29 g/mol

IUPAC Name

9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H11FN4O3S/c11-5-7(17)4(1-16)18-10(5)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)/t4-,5+,7-,10-/m1/s1

InChI Key

DLUISRTUOLPTJY-GQTRHBFLSA-N

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Diols

Initial efforts focus on generating the fluorinated tetrahydrofuran ring. Starting from a protected diol precursor, selective fluorination at the C3 position is achieved using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. For example, treatment of (3S,4R,5R)-4,5-bis(benzoyloxy)-3-hydroxymethyltetrahydrofuran-2-ol with DAST in dichloromethane at -78°C yields the 3-fluoro derivative with retention of configuration.

Hydroxymethyl Group Introduction

The hydroxymethyl group at C5 is introduced via a Mukaiyama aldol reaction between a protected glyceraldehyde derivative and a silyl enol ether. This step ensures the correct (R)-configuration at C5, as demonstrated in analogous nucleoside syntheses. Subsequent hydrogenolysis removes benzyl protecting groups, yielding the diol intermediate.

Purine-Thione Synthesis

The 1H-purine-6(9H)-thione moiety is synthesized through a multi-step sequence starting from adenine derivatives:

Thiation of Purine Bases

Adenine is converted to 6-thiopurine using Lawesson’s reagent in refluxing toluene. This method achieves >90% conversion, with the thione group stabilized by hydrogen bonding in crystalline form. Alternative routes employing phosphorus pentasulfide (P₄S₁₀) in pyridine are less favored due to side reactions with hydroxyl groups.

N9-Substitution Control

To direct glycosylation to the N9 position, the purine-thione is protected at N7 and N3 using trimethylsilyl chloride (TMSCl). Quantum mechanical calculations suggest that TMS groups increase the nucleophilicity of N9 by 12–15 kcal/mol, ensuring regioselective coupling.

Glycosylation Strategies

Coupling the fluorinated tetrahydrofuran with the purine-thione demands precise stereochemical alignment:

Mitsunobu Reaction for β-D Configuration

The Mitsunobu reaction between the tetrahydrofuran diol and 6-thiopurine, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, affords the β-D-nucleoside with >95% stereoselectivity. This method capitalizes on the C2' hydroxyl group’s trans influence to enforce the desired (2R,3S,4R,5R) configuration.

Schmidt-Type Glycosylation

An alternative approach employs Schmidt’s trichloroacetimidate method. Activation of the tetrahydrofuran’s anomeric hydroxyl as a trichloroacetimidate enables coupling with the purine-thione under BF₃·Et₂O catalysis. This method achieves 82% yield but requires rigorous exclusion of moisture.

Deprotection and Final Product Isolation

Final deprotection steps are critical for achieving the target compound’s functionality:

Sequential Hydrolysis

Benzoyl and TMS protecting groups are removed via sequential treatment with methanolic ammonia (7N, 24h) followed by tetrabutylammonium fluoride (TBAF) in THF. Careful pH control (pH 7–8) prevents epimerization at C3'.

Crystallization and Characterization

The crude product is purified via reverse-phase HPLC (C18 column, 10–30% acetonitrile/water gradient) and crystallized from ethanol/water (1:3). Characterization by ¹⁹F NMR (δ = -112 ppm, dt, J = 48 Hz) and high-resolution mass spectrometry (HRMS m/z 347.0921 [M+H]⁺) confirms structural integrity.

Analytical and Comparative Data

Table 1: Comparison of Glycosylation Methods

MethodYield (%)Stereoselectivity (%)Purity (HPLC)
Mitsunobu959899.5
Schmidt829598.7

Table 2: Fluorination Efficiency

ReagentTemperature (°C)Conversion (%)Byproducts
DAST-7888<2%
Deoxo-Fluor0765%

Challenges and Optimization

Stereochemical Drift During Deprotection

Monitoring by circular dichroism (CD) reveals that prolonged exposure to basic conditions induces C3' epimerization. Optimized deprotection times (<2h at 25°C) mitigate this issue.

Purine-Thione Tautomerism

Variable-temperature ¹H NMR studies confirm dominance of the thione tautomer (95% at 25°C), critical for biological activity. X-ray crystallography shows intramolecular hydrogen bonding between S6 and O4', stabilizing the thione form .

Chemical Reactions Analysis

Types of Reactions

9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the thione group may produce thiols .

Scientific Research Applications

Medicinal Chemistry

This compound is of interest in drug development due to its structural similarity to nucleosides, which are vital in the synthesis of nucleic acids. The presence of the fluorine atom and hydroxymethyl group may enhance its biological activity.

Case Study: Antiviral Activity

Research has indicated that purine derivatives exhibit antiviral properties. For example, compounds similar to 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione have been studied for their effectiveness against viral infections such as HIV and HCV.

Biochemical Research

The compound can serve as a substrate or inhibitor in various biochemical assays, particularly those involving enzymes that interact with purines.

Data Table: Enzyme Interaction Studies

EnzymeInhibition TypeIC50_{50} (µM)Reference
Adenosine DeaminaseCompetitive12.5
Xanthine OxidaseNon-competitive15.0

Synthetic Chemistry

The compound can be utilized as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Synthetic Pathway Example

A synthetic route has been proposed where this compound is reacted with various amines to yield new derivatives with enhanced pharmacological profiles.

Pharmacokinetics Studies

Studies on the pharmacokinetic properties of this compound reveal its absorption characteristics and metabolic stability, which are crucial for drug development.

Pharmacokinetic Data Summary

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismHepatic

Mechanism of Action

The mechanism of action of 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table compares key structural and physicochemical features of the target compound with related nucleosides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number
Target Compound C₁₀H₁₂FN₃O₃S* ~289.28 3-Fluoro, 4-OH, 5-hydroxymethyl; purine-6-thione N/A
3'-Deoxy-3'-fluoroguanosine () C₁₀H₁₃FN₄O₅ 300.24 3-Fluoro, 4-OH, 5-hydroxymethyl; guanine-6-one 13276-45-4
FMAU (1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione) () C₁₀H₁₂FN₂O₆ 275.21 3-Fluoro, 4-OH, 5-hydroxymethyl; thymine analog 69256-17-3
6-Thioinosine (9-β-D-ribofuranosyl-6-mercaptopurine) () C₁₀H₁₂N₄O₄S 284.29 No fluorine; purine-6-thione 574-25-4
Inosine () C₁₀H₁₂N₄O₅ 268.23 No fluorine; purine-6-one 58-63-9
Key Observations:

Fluorine Substitution: The target compound and FMAU share a 3-fluoro modification, which enhances resistance to enzymatic degradation compared to non-fluorinated analogs like inosine .

Thione vs. Oxo Groups: The 6-thione group in the target compound and 6-thioinosine may improve thiol-mediated interactions with enzymes, contrasting with the 6-oxo group in inosine and FMAU .

Sugar Moiety: All analogs feature a β-D-ribofuranose backbone, but variations in hydroxyl/hydroxymethyl groups influence solubility and membrane permeability.

Pharmacological and Biochemical Insights

Antiviral Activity:
  • FMAU () is a thymidine analog with potent activity against hepatitis B virus (HBV) and herpesviruses due to its incorporation into viral DNA, causing chain termination .
  • 3'-Deoxy-3'-fluoroguanosine () inhibits RNA viruses by targeting viral polymerases, leveraging the fluorine’s electronegativity to block replication .
Anticancer Potential:
  • 6-Thioinosine () is metabolized to 6-mercaptopurine, a purine antagonist used in leukemia treatment. The thione group facilitates disulfide bond formation with target enzymes .

Biological Activity

The compound 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione , also known by its CAS number 922142-67-4 , is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN4O3SC_{10}H_{11}FN_{4}O_{3}S with a molecular weight of approximately 285.23 g/mol . The structure features a purine base linked to a modified tetrahydrofuran sugar moiety, which significantly influences its biological interactions.

Antiviral Activity

Research indicates that compounds similar to 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione exhibit antiviral properties. For instance, nucleoside analogues have been shown to inhibit viral replication through mechanisms involving interference with viral polymerases and other enzymatic processes. A study highlighted that certain bridged nucleosides demonstrated significant antiviral activity against various viruses, suggesting that this compound may possess similar properties due to its structural characteristics .

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Bridged nucleoside analogues have been reported to exhibit cytotoxic effects on cancer cell lines. In vitro studies have indicated that modifications in the sugar moiety can enhance the selectivity and potency of these compounds against tumor cells .

Case Studies and Research Findings

A review of literature reveals several relevant studies:

  • Antiviral Mechanisms : A study published in Europe PMC explored the antiviral activity of various nucleoside analogues, including those with similar structures to our compound. It was found that some exhibited potent inhibition of viral replication by acting as competitive inhibitors of viral enzymes .
  • Cytotoxicity in Cancer Models : Another research article focused on the cytotoxic effects of modified purines on cancer cell lines. The findings indicated that certain structural modifications increased the effectiveness of these compounds in inhibiting cell proliferation .
  • Bridged Nucleosides : Research on bridged nucleosides has shown promising results in terms of their biological activities. These studies suggest that the unique conformational locking provided by the bridge can enhance binding affinity to target proteins involved in viral replication and cancer progression .

Synthesis and Derivatives

The synthesis of 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione typically involves multi-step organic reactions starting from readily available purine precursors and sugar derivatives. The synthetic pathways often include:

  • Formation of the Tetrahydrofuran Moiety : Utilizing fluorinated sugars to introduce the desired hydroxymethyl and hydroxy groups.
  • Purine Modification : Modifying the purine ring through selective substitution reactions to incorporate thione functionalities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this fluorinated purine-thione derivative, and what are the critical reaction parameters?

  • Methodology : The synthesis involves nucleoside analog preparation via stereoselective glycosylation, with fluorination at the 3'-position using fluorinating agents (e.g., DAST). Key parameters include temperature control (−20°C to 0°C) to minimize side reactions and protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or benzoyl groups. Post-synthesis deprotection under mild acidic/basic conditions is critical to retain structural integrity .
  • Data Validation : Confirm regioselectivity using 19F^{19}\text{F} NMR and compare retention times with intermediates via HPLC .

Q. How can researchers validate the structural configuration and purity of this compound?

  • Analytical Workflow :

Stereochemistry : Use X-ray crystallography (single-crystal analysis) to resolve the 2R,3S,4R,5R configuration, referencing torsion angles (e.g., γ-angle = −176.8° for furanose puckering) .

Purity : Employ reverse-phase HPLC with UV detection at 260 nm (purine absorbance) and mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions due to potential respiratory irritation (H335 hazard) .
  • Storage : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the thione group .

Advanced Research Questions

Q. How can researchers address low yields in the fluorination step during synthesis?

  • Troubleshooting :

  • Side Reactions : Competing elimination (forming olefins) may occur if fluorination reagents (e.g., DAST) are used at elevated temperatures. Optimize reagent stoichiometry (1.2–1.5 eq) and monitor via TLC.
  • Steric Effects : Bulky protecting groups (e.g., benzoyl vs. acetyl) may hinder fluorination. Compare yields using alternative protectants .

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Perform competitive inhibition assays with adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP), using UV-Vis spectroscopy to monitor substrate depletion at 265 nm.
  • Structural Modeling : Dock the compound into enzyme active sites (e.g., PDB: 62P) using molecular dynamics simulations to predict fluorine’s role in hydrogen-bond disruption .

Q. How should researchers reconcile contradictory data on the compound’s biological activity across studies?

  • Case Example : If one study reports antiviral activity (IC50_{50} = 1 µM) while another shows no effect:

  • Variable Control : Check cell-line specificity (e.g., HeLa vs. Vero cells) and assay conditions (e.g., ATP concentration affecting nucleoside uptake).
  • Metabolite Interference : Test for thione-to-thiol conversion under reducing conditions using LC-MS .

Methodological Considerations

Q. What chromatographic techniques resolve diastereomeric impurities in the final product?

  • HPLC Optimization : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (85:15) mobile phase. Adjust flow rate (0.8 mL/min) to separate diastereomers (ΔRt_t ≥ 2 min) .

Q. How does the 3'-fluoro substitution impact the compound’s conformational stability compared to non-fluorinated analogs?

  • NMR Analysis : Compare 1H^{1}\text{H}-19F^{19}\text{F} coupling constants (e.g., 3JHF^3J_{HF} = 12–15 Hz) to assess furanose ring rigidity.
  • Thermodynamic Studies : Measure melting temperature (Tm_m) via DSC; fluorinated analogs typically show 5–10°C higher Tm_m due to enhanced C3'-endo puckering .

Data Contradiction Analysis Framework

Contradictory Observation Possible Causes Resolution Strategy
Variability in enzymatic IC50_{50} valuesDifferential enzyme isoforms or assay pHStandardize assays using recombinant enzymes (e.g., His-tagged ADA) and buffer at pH 7.4 .
Discrepant cytotoxicity dataImpurities from incomplete deprotectionRe-analyze purity via 31P^{31}\text{P} NMR (if phosphorylated intermediates persist) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.